molecular formula C18H15N3O5 B2904752 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 920438-91-1

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2904752
CAS RN: 920438-91-1
M. Wt: 353.334
InChI Key: MTXSYVPRWRPIEP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a benzo[b][1,4]dioxine ring. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a methoxyphenyl group, an oxadiazole ring, and a benzo[b][1,4]dioxine ring. These groups are likely to influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The oxadiazole ring, for example, is a heterocycle that might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in organic solvents .

Scientific Research Applications

Antidiabetic Screening

One research application of compounds related to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is in antidiabetic screening. A study synthesized a series of N-substituted derivatives and evaluated them for in vitro antidiabetic activity using the α-amylase inhibition assay. This suggests potential applications in the development of antidiabetic agents (Lalpara et al., 2021).

Anticancer Activity

Derivatives of this compound have been investigated for their anticancer properties. For instance, a study on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives showed potential anticancer activity, as evaluated by in vitro testing on various cancer cell lines (Salahuddin et al., 2014).

Antimicrobial Activities

Research has also explored the antimicrobial potential of similar compounds. A study on new 1,2,4-triazole derivatives indicated good to moderate antimicrobial activities against various microorganisms, suggesting its potential in treating bacterial infections (Bektaş et al., 2007).

Nematocidal Activity

Novel derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and shown to have nematocidal activities, indicating potential applications in agriculture and pest control (Liu et al., 2022).

Cytotoxicity Studies

Compounds structurally related to this compound have been used in cytotoxicity studies. Research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives showed their potential in cytotoxic activity against cancer cells (Hassan et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity and exploring its use in various fields such as medicinal chemistry .

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-23-13-4-2-3-12(9-13)17-20-21-18(26-17)19-16(22)11-5-6-14-15(10-11)25-8-7-24-14/h2-6,9-10H,7-8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXSYVPRWRPIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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